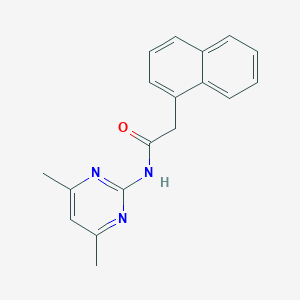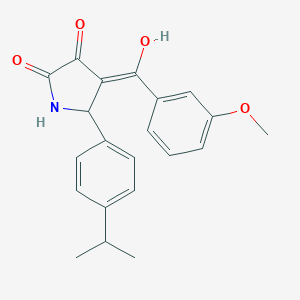![molecular formula C22H23ClN2O4 B506042 4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B506042.png)
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[3-(PROPAN-2-YLOXY)PROPYL]-5-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorobenzoyl Group: This step often involves acylation reactions using 4-chlorobenzoyl chloride.
Alkylation: The propan-2-yloxypropyl group is introduced via alkylation reactions using suitable alkyl halides.
Pyridin-2-yl Substitution: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester linkage in the propan-2-yloxypropyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
The pyrrol-2-one core is a common motif in drug design, and derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-5-(quinolin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrol-2-one core with the 4-chlorobenzoyl, hydroxyl, and pyridin-2-yl groups creates a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C22H23ClN2O4 |
|---|---|
Molecular Weight |
414.9g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-propan-2-yloxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O4/c1-14(2)29-13-5-12-25-19(17-6-3-4-11-24-17)18(21(27)22(25)28)20(26)15-7-9-16(23)10-8-15/h3-4,6-11,14,19,26H,5,12-13H2,1-2H3/b20-18- |
InChI Key |
RLWYKLGJXPJUCT-ZZEZOPTASA-N |
SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
Isomeric SMILES |
CC(C)OCCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-isobutyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B505959.png)

![4-chloro-3-[(2-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B505963.png)


![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505969.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505970.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505973.png)
![methyl 4-{3-(4-ethoxybenzoyl)-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B505975.png)
![4-(4-ethoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505977.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505978.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505980.png)


